ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with ethyl 2-oxo-2H-pyrido[3,2-b]indole-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.
Scientific Research Applications
Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-(4-nitrophenyl)-1H-indole-3-carboxylate
- Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[2,3-b]indole-3-carboxylate
- Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[4,3-b]indole-3-carboxylate
Uniqueness
Ethyl 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16N4O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 2-imino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H16N4O4/c1-2-28-20(25)15-11-17-18(14-5-3-4-6-16(14)22-17)23(19(15)21)12-7-9-13(10-8-12)24(26)27/h3-11,21-22H,2H2,1H3 |
InChI Key |
LFFSPPUYOVZOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C3=CC=CC=C3N2)N(C1=N)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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